molecular formula C13H22ClN5 B12224519 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12224519
M. Wt: 283.80 g/mol
InChI Key: REPUBAVFDVTGGX-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is defined by a central methanamine bridge connecting two pyrazole rings. The parent compound (CID 19625448) adopts a distorted planar conformation , with the aminomethyl group forming a dihedral angle of 76.07° relative to the pyrazole planes. Density Functional Theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level reveal bond lengths of 1.38 Å for N–C(pyrazole) and 1.45 Å for C–N(amine), consistent with X-ray crystallographic data.

Key geometric parameters include:

Parameter Experimental (X-ray) DFT-Optimized
N1–C2 bond length (Å) 1.36 1.38
C7–N5 torsion angle (°) 76.07 74.92
Pyrazole ring planarity (RMSD, Å) 0.021 0.018

The propyl substituent at N1 induces steric crowding , forcing the adjacent pyrazole ring into a puckered conformation (deviation: 0.12 Å from plane). This distortion reduces π-orbital overlap, as evidenced by a 5° increase in inter-ring torsion compared to unsubstituted bipyrazoles.

X-ray Crystallographic Studies of Pyrazole-Based Derivatives

Single-crystal X-ray analysis of analogous compounds reveals three predominant packing motifs:

  • C2/c symmetry (L1 derivatives): Chains stabilized by N–H···N hydrogen bonds (2.89 Å)
  • P21/n symmetry (L2 derivatives): Dimers via C–H···O interactions (2.67 Å)
  • P-1 symmetry (propyl-substituted variants): Helical arrays through C–H···π stacking (3.12 Å)

For the title compound, the unit cell parameters (triclinic P) are a = 7.7113(8) Å, b = 12.3926(14) Å, c = 12.9886(12) Å, with angles α = 92.008(8)°, β = 102.251(8)°, γ = 99.655(9)°. The nitro-substituted derivative shows reduced cell volume (ΔV = 42 ų) due to enhanced dipole interactions.

Notably, the methanamine linker adopts a gauche conformation (C–C–N–C torsion = 62.3°), creating a chiral pocket that influences solid-state packing.

Comparative Analysis of Tautomeric Forms in Bipyrazolic Systems

The compound exhibits prototropic tautomerism between three states:

  • 1H-4H tautomer : N-methyl group axial (ΔG = 0 kcal/mol)
  • 1H-3H tautomer : N-propyl group equatorial (ΔG = +2.1 kcal/mol)
  • Charge-separated zwitterion : Stabilized by intramolecular H-bond (ΔG = +3.8 kcal/mol)

DFT calculations (M06-2X/def2-TZVP) show the 1H-4H form dominates (94% population) due to conjugation between the pyrazole π-system and amine lone pair. Substituent effects alter tautomer stability:

Substituent 1H-4H Population (%) Zwitterion Stability (kcal/mol)
–NO₂ (para) 88 +4.2
–OCH₃ (meta) 91 +3.1
–CH₃ (ortho) 82 +5.6

Crystallographic evidence confirms the 1H-4H tautomer in solid state, with N–H···N distances of 2.71 Å stabilizing this form.

Stereoelectronic Effects in Bipyrazole Methanamine Architectures

The aryl-pyrazole torsion angle (θ) critically modulates electronic properties:

  • θ = 0° (planar): Enhances conjugation (ΔE = -12.3 kcal/mol)
  • θ = 30°: Optimizes H-bond donor capacity (pKa = 8.2)
  • θ = 60°: Maximizes lipophilicity (logP = 2.7)

Substituent electronic effects follow Hammett parameters:

Group (X) σₚ θ (°) μ (Debye)
–NO₂ +0.78 12.4 5.8
–OCH₃ -0.27 28.7 3.1
–CH₃ -0.17 24.9 2.9

Electron-withdrawing groups (-NO₂) enforce planarity (θ < 15°), increasing dipole moments by 96% compared to electron-donating substituents. The propyl chain induces hyperconjugative stabilization via σ(C–H)→π* interactions, lowering the LUMO by 0.7 eV.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-5-18-10-12(8-15-18)7-14-9-13-6-11(2)16-17(13)3;/h6,8,10,14H,4-5,7,9H2,1-3H3;1H

InChI Key

REPUBAVFDVTGGX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

The 1,3-dimethylpyrazole moiety is synthesized via cyclization of 1,3-diketones with methylhydrazine. A patented method (CN112279812A) outlines a two-step protocol:

  • Intermediate formation : Diethyl oxalate reacts with acetone in ethanol with sodium ethoxide as a base at ≤15°C for 24 hours to yield ethyl 3-oxobutanoate.
  • Cyclization : The intermediate is treated with methylhydrazine in DMF at 40–50°C for 6 hours, forming 1,3-dimethyl-1H-pyrazole-5-carboxylate, which is hydrolyzed to the corresponding amine.

Key parameters :

  • Molar ratios: Ethanol (6–9×), sodium ethoxide (0.45–0.5×), and acetone (0.42–0.45×) relative to diethyl oxalate.
  • Post-treatment: Extraction with dichloromethane (8–12× volume) and pH adjustment to 2–3 with acetic acid.

Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

The propylpyrazole component is prepared through hydrazine cyclization and subsequent formylation:

  • Cyclization : 3-Penten-2-one reacts with propylhydrazine in ethanol under reflux to form 1-propyl-1H-pyrazole.
  • Formylation : Vilsmeier-Haack reaction introduces an aldehyde group at position 4 using DMF and phosphorus oxychloride.

Optimization :

  • Temperature control (5–15°C during methylhydrazine addition) minimizes side reactions.
  • Industrial scaling employs continuous flow reactors for consistent aldehyde yields (>85%).

Reductive Amination for Coupling

The final step involves coupling 1,3-dimethyl-1H-pyrazol-5-amine and 1-propyl-1H-pyrazole-4-carbaldehyde via reductive amination:

Procedure :

  • Reaction conditions : The aldehyde and amine are stirred in dichloromethane with sodium triacetoxyborohydride (STAB) at room temperature for 12–24 hours.
  • Workup : The crude product is purified via reduced-pressure distillation or column chromatography.

Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates.
  • Catalyst : STAB provides superior selectivity over sodium cyanoborohydride, reducing imine byproducts.

Industrial Production and Scalability

Industrial methods prioritize efficiency and purity:

  • Continuous flow systems : Automated reagent addition and temperature control improve yield consistency.
  • Quality control : In-line HPLC monitors intermediate purity, ensuring ≥98% final product purity.

Characterization and Analytical Data

The compound is validated using spectroscopic methods:

Technique Data
¹H NMR (400 MHz) δ 7.45 (s, 1H, pyrazole-H), 3.75 (s, 2H, CH₂NH), 2.25 (s, 3H, CH₃).
LC-MS m/z 233.31 [M+H]⁺, retention time: 6.2 min.
Melting Point 113–117°C (consistent with crystalline form).

Challenges and Mitigation Strategies

  • Impurity formation :

    • Byproducts : Unreacted aldehyde or over-alkylated amines.
    • Solution : Strict stoichiometric control (1:1 amine:aldehyde ratio) and low-temperature reactions.
  • Scale-up limitations :

    • Exothermic reactions : Gradual reagent addition and cooling systems prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkyl-substituted pyrazole derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • CAS Number : 1856062-25-3

Structure

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its reactivity and potential applications.

Medicinal Chemistry

Recent studies have explored the use of pyrazole derivatives in drug development due to their pharmacological properties. Specifically, compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine have shown promise as:

  • Anticancer Agents : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrazole structures have demonstrated cytotoxic effects against breast cancer cells (MDA-MB-453) with IC50 values ranging from 2 to 40 µM .

Agricultural Applications

The insecticidal properties of pyrazole derivatives have been extensively studied. Compounds similar to the target molecule have been evaluated for their effectiveness against agricultural pests:

  • Insecticidal Activity : A study synthesized several pyrazole carboxylic acid derivatives, which displayed significant insecticidal activity against Aphis fabae. One compound achieved an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole compounds is crucial for optimizing their efficacy. Research has indicated that modifications to the pyrazole ring and substituents can significantly alter biological activity:

CompoundModificationActivity
Compound 7hIntroduced oxazole ring85.7% mortality against Aphis fabae
Compound 10n-propyl side chainSimilar potency to natural products

This table illustrates how structural changes can enhance or diminish the biological effects of these compounds.

Case Study 1: Anticancer Activity

In a study investigating natural product-based compounds, several pyrazole derivatives were tested for antiproliferative activity against breast cancer cells. The results indicated that modifications to the phenolic side chain significantly affected potency, suggesting that structural optimization is key in developing effective anticancer agents .

Case Study 2: Insecticide Development

A series of novel pyrazole derivatives were synthesized and tested for insecticidal properties. The findings revealed that certain structural modifications led to enhanced efficacy against specific pests, providing insights into the design of new agricultural chemicals .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s bifunctional pyrazole scaffold offers a template for developing kinase inhibitors or GPCR ligands, leveraging pyrazole’s π-π stacking and hydrogen-bonding capabilities.
  • SAR Insights : Propyl and dimethyl substitutions warrant further exploration to optimize potency vs. toxicity profiles.
  • Pharmacokinetics : Higher molecular weight and lipophilicity may necessitate formulation strategies to improve solubility.

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, a compound featuring pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • CAS Number : 1856062-25-3

Biological Activity Overview

The compound's biological activity is primarily attributed to its interaction with various biological targets, leading to a range of pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to our target have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that pyrazole derivatives can modulate pathways involved in tumor growth and metastasis, suggesting that our compound may possess similar properties .

Antiviral Activity

The pyrazole structure is associated with antiviral activity. Compounds with similar configurations have been reported to inhibit viral replication in vitro. The mechanism often involves the disruption of viral entry or replication processes. Reports indicate that derivatives can act against various viruses, including HIV and influenza, by targeting specific viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is notable. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models. The ability to modulate inflammatory pathways positions our compound as a potential candidate for treating inflammatory diseases .

The biological activities of this compound may be explained by several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell proliferation and immune response.
  • DNA Interaction : Some studies suggest that pyrazoles can intercalate into DNA, affecting replication and transcription processes.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives:

StudyFindings
Bansal et al. (2012)Identified significant anticancer properties in pyrazole derivatives through apoptosis induction in cancer cell lines .
Barot et al. (2013)Demonstrated antiviral effects against HIV using structurally similar compounds .
Keri et al. (2015)Reported anti-inflammatory effects in animal models treated with pyrazole derivatives .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can regioselectivity in pyrazole ring formation be controlled?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazines with diketones or β-keto esters, followed by functionalization. For example, and describe pyrazole derivatives synthesized via cyclocondensation of phenylhydrazine with β-keto esters. To control regioselectivity:
  • Use steric and electronic directing groups (e.g., methyl substituents) to favor formation of the 1,3-dimethylpyrazole core.
  • Optimize reaction conditions (solvent polarity, temperature) to stabilize intermediates.
  • Monitor reaction progress via TLC or LC-MS to isolate the desired regioisomer .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (COSY, HSQC) to resolve overlapping signals from pyrazole rings and methylene bridges. highlights 1H^1 \text{H} NMR at 400 MHz for similar amines .
  • X-ray Crystallography : Refinement with SHELX software (e.g., SHELXL) is critical for resolving bond lengths and angles. and note challenges in handling twinned data or low-resolution diffraction, which can be mitigated by iterative refinement cycles .

Q. What safety precautions are recommended given limited toxicity data?

  • Methodological Answer :
  • Use PPE (P95 respirators, chemical-resistant gloves) as per and .
  • Conduct toxicity screenings in vitro (e.g., Ames test) before in vivo studies. notes the lack of ecological data, so avoid environmental release .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and binding interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used DFT for pyrazole-carboxylic acid derivatives .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock. highlights the role of nitro and pyrrolidinyl groups in binding affinity .

Q. How to resolve contradictions in reported crystallographic data during refinement?

  • Methodological Answer :
  • For SHELX users ():
  • Address twinning by applying the TWIN command and verifying with R values.
  • Use high-resolution data (>1.2 Å) to reduce ambiguity in electron density maps.
  • Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional groups .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Process Control : Implement microwave-assisted synthesis () to reduce reaction times.
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers. achieved 65% yield for a pyrazole derivative via NaBH4_4 reduction .

Handling Data Contradictions

  • Example : Discrepancies in melting points or solubility ( vs. 5):
    • Replicate experiments under controlled conditions (humidity, purity).
    • Use DSC (Differential Scanning Calorimetry) to verify thermal properties .

Environmental Impact Assessment

  • Method : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability and bioaccumulation potential in lieu of empirical data () .

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